Glycopyrronium
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGKOCUUWGHLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048165 | |
| Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.44e-04 g/L | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13283-82-4, 740028-90-4, 596-51-0 | |
| Record name | Glycopyrronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycopyrronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycopyrronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-194.5, 192.5 °C | |
| Record name | Glycopyrronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Pharmacology and Mechanism of Action of Glycopyrronium
Competitive Antagonism of Muscarinic Acetylcholine (B1216132) Receptors
Glycopyrronium exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) drugbank.comnih.govwikipedia.orgresearchgate.netmedsafe.govt.nzpatsnap.comdovepress.com. This mechanism involves this compound binding to muscarinic receptors, thereby preventing acetylcholine from binding and activating these receptors nih.govwikipedia.orgmedsafe.govt.nzdovepress.com. By inhibiting the action of acetylcholine on postganglionic cholinergic nerves and smooth muscles, this compound attenuates or abolishes physiological responses mediated by the parasympathetic (vagal) nervous system medsafe.govt.nzgeneesmiddeleninformatiebank.nl. This antagonism leads to a reduction in various cholinergic effects, such as bronchoconstriction, excessive salivary, tracheobronchial, and pharyngeal secretions, and cardiac inhibitory reflexes drugbank.comnih.govchemicalbook.commedsafe.govt.nzdovepress.com.
Muscarinic Receptor Subtype Binding Affinity and Selectivity
This compound demonstrates binding affinity across all five known muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5) researchgate.netnih.govpatsnap.comacademicmed.org. The distribution and physiological roles of these subtypes vary across different tissues, influencing the observed effects of muscarinic antagonists. In the human lung, for instance, M1, M2, and M3 subtypes have defined physiological functions tga.gov.au.
This compound exhibits high affinity for muscarinic receptors, typically in the nanomolar range nih.govnih.gov. While binding affinity can vary slightly depending on the assay and tissue source, reported pKi values provide insight into its potency at different receptor subtypes.
Table 1: Reported Equilibrium Binding Affinity Constants (pKi values) for this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value Range | Source |
| M1 | 9.60 – 9.81 | researchgate.netgeneesmiddeleninformatiebank.nldovepress.com |
| M2 | 8.70 – 9.25 | geneesmiddeleninformatiebank.nldovepress.com |
| M3 | 9.47 – 9.64 | researchgate.netgeneesmiddeleninformatiebank.nldovepress.com |
| M4 | Not explicitly given in pKi format, but generally lower than M1/M3 | drugbank.comchemicalbook.comnih.govacademicmed.org |
| M5 | Not explicitly given in pKi format, but generally lower than M1/M3 | drugbank.comchemicalbook.comnih.govacademicmed.org |
Note: Some functional affinity values (pA2) have also been reported, such as pA2 of 10.24 ± 0.06 for M1 and 9.11 ± 0.06 for M2 receptors uni-frankfurt.de. For M3, a pA2 of 9.7 has been reported psu.edu. These values reflect functional potency rather than direct binding affinity (pKi).
This compound demonstrates a notable differential selectivity, showing a 4- to 5-fold higher affinity for human M1 and M3 receptors compared to the human M2 receptor in competition binding studies dovepress.comgeneesmiddeleninformatiebank.nltga.gov.audovepress.comnih.govtandfonline.com. This selectivity is considered therapeutically advantageous, particularly in conditions like chronic obstructive pulmonary disease (COPD), where M3 receptors primarily mediate bronchoconstriction and mucus secretion, and M1 receptors enhance cholinergic reflexes chemicalbook.comdovepress.comnih.govtandfonline.com. In contrast, M2 receptors located on presynaptic cholinergic nerve endings inhibit acetylcholine release and counteract beta-2 adrenoceptor-mediated bronchodilation; blocking M2 receptors can potentially increase heart rate dovepress.comnih.govtandfonline.com. Therefore, selective M1 and M3 receptor blockade is often preferred over nonselective antagonism dovepress.com.
Receptor Dissociation Kinetics and Pharmacological Implications
The kinetic properties of this compound's interaction with muscarinic receptors are crucial determinants of its duration of action.
This compound is characterized by its relatively slow dissociation from muscarinic receptors, especially from the M1 and M3 subtypes drugbank.comchemicalbook.comnih.govnih.govnih.govhighnoon-labs.comnih.gov. This slow dissociation contrasts with its rapid onset of action, which is observed within minutes of administration tga.gov.auhighnoon-labs.comnih.gov.
Table 2: Reported Dissociation Kinetic Parameters for this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Dissociation Half-life (t½, min) | Kinetic Off-rate (koff, per min) | Source |
| M1 | 13.9 | 0.05 | geneesmiddeleninformatiebank.nldovepress.com |
| M2 | 1.07 | 0.646 | geneesmiddeleninformatiebank.nldovepress.com |
| M3 | 11.4 | 0.061 | geneesmiddeleninformatiebank.nldovepress.com |
These data indicate that this compound dissociates significantly faster from the M2 receptor compared to the M1 and M3 receptors dovepress.comgeneesmiddeleninformatiebank.nltga.gov.audovepress.comnih.govtandfonline.compmda.go.jp. The selectivity towards M2 and M3 receptors based on dissociation rates is approximately 9-fold for this compound (calculated as M2 koff / M3 koff) pmda.go.jp.
The slow dissociation profile of this compound from M1 and M3 muscarinic receptors is a key factor contributing to its long duration of action drugbank.comchemicalbook.comnih.govtga.gov.aunih.govnih.govdovepress.comhighnoon-labs.comnih.gov. This sustained binding to the target receptors provides a mechanistic explanation for the prolonged antagonism observed in functional and clinical studies nih.govnih.govdovepress.com. The extended receptor occupancy ensures a sustained therapeutic effect, such as prolonged bronchodilation in the airways or prolonged inhibition of glandular secretions nih.govnih.govhighnoon-labs.comnih.gov.
Intracellular Signaling Pathway Modulation Following Receptor Blockade
This compound functions as a competitive antagonist of muscarinic receptors, thereby inhibiting cholinergic transmission. wikidata.orgwikidata.org There are five subtypes of muscarinic receptors (M1-M5), with M3 receptors being predominantly responsible for acetylcholine (ACh)-induced bronchoconstriction and mucus secretion in the airways. wikidata.org this compound exhibits a high kinetic selectivity for M3 receptors over M2 receptors, rapidly dissociating from M2 receptors while maintaining a prolonged blockade of M3 receptors. wikidata.org
The M3 muscarinic receptors are G protein-coupled receptors that preferentially couple to the heterotrimeric G protein, Gq/11. Upon activation by acetylcholine, this coupling leads to the stimulation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The generation of IP3 is critical as it triggers the release of calcium ions from intracellular stores. DAG, the other second messenger, activates protein kinase C (PKC). By blocking the M3 muscarinic receptors, this compound effectively interrupts this entire signal transduction cascade, thereby preventing the downstream cellular responses typically initiated by acetylcholine.
Inhibition of Acetylcholine-mediated Calcium Release
A central aspect of this compound's mechanism of action is its direct inhibition of acetylcholine-mediated intracellular calcium release. As described, the activation of M3 receptors by acetylcholine normally leads to an increase in intracellular calcium concentration via the IP3 signaling pathway. By competitively binding to and blocking these M3 receptors, this compound prevents the initiation of this cascade, consequently reducing the influx and release of intracellular Ca2+.
Research findings highlight the rapid onset of this compound's inhibitory effect on calcium release. Studies utilizing cell-based in vitro calcium assays have demonstrated that this compound rapidly inhibits methacholine-induced calcium release. This rapid action is characterized by a short half-life for inhibition, indicating its swift pharmacological impact on the intracellular calcium signaling pathway. This reduction in calcium dynamics is a key factor in its ability to inhibit muscarinic contraction of airway smooth muscle.
The following table summarizes detailed research findings regarding the inhibition of calcium release by this compound:
| Compound | Target | Mechanism of Inhibition | Half-life (t½) for Inhibition of Methacholine-induced Calcium Release | Reference |
| This compound | M3 Muscarinic Receptors | Competitive Antagonism, blocking PLC activation and subsequent IP3-mediated Ca2+ release | 6.1 ± 2.1 minutes |
Preclinical Pharmacodynamics and in Vitro Biological Activity
In Vitro Functional Assays for Receptor Antagonism
In vitro studies have been pivotal in elucidating the antagonistic properties of glycopyrronium at muscarinic receptors, which are responsible for its therapeutic effects. These assays have detailed its potency and selectivity in isolated tissues and cell-based systems.
This compound has been shown to be a potent inhibitor of agonist-induced contractions in various isolated airway smooth muscle preparations. In strips of guinea pig tracheal smooth muscle, this compound bromide (GB) caused a concentration-dependent inhibition of contractions induced by 1 μM methacholine. ersnet.org Similarly, in studies using guinea pig trachea, this compound potently inhibited contractions induced by electrical field stimulation (EFS) with an IC50 value of 0.15 nM. nih.gov
The compound's activity has also been confirmed in human airway tissues. In human isolated bronchi, glycopyrrolate (B1671915) demonstrated a sustained inhibitory effect on smooth muscle contraction. nih.gov Research on human tracheal tissue showed that glycopyrrolate inhibited EFS-induced contractions in a concentration-dependent manner, proving to be more potent than the comparator, ipratropium (B1672105) bromide, with an IC50 value of 0.44 nM compared to 1.36 nM for ipratropium. nih.gov The duration of action in human airways was also found to be significantly prolonged for glycopyrrolate. nih.gov
| Tissue Preparation | Agonist/Stimulus | Parameter | Finding | Reference |
|---|---|---|---|---|
| Guinea Pig Trachea | Methacholine (1 μM) | % Inhibition | 11.1% at 3 nM, 21.9% at 10 nM, 52.2% at 30 nM | ersnet.org |
| Guinea Pig Trachea | Electrical Field Stimulation (EFS) | IC50 | 0.15 nM | nih.gov |
| Human Trachea | Electrical Field Stimulation (EFS) | IC50 | 0.44 nM | nih.gov |
| Human Isolated Bronchus | Carbachol (1 μM) | Offset t1/2 | 3.7 hours | nih.gov |
Cell-based assays have further defined this compound's interaction with muscarinic receptor subtypes. In competition binding studies using membranes from human airway smooth muscle (HASM), glycopyrrolate bound with high affinity to muscarinic receptors, showing a 5-fold higher affinity than ipratropium bromide. nih.gov Kinetic studies revealed that glycopyrrolate dissociates slowly from these receptors, which may contribute to its long duration of action. nih.gov
Functional assays analyzing this compound bromide's potency in blocking responses mediated by different muscarinic receptor subtypes have shown differential activity. It demonstrates a low affinity for the M2 subtype (apparent -log KB of 9.09) and intermediate affinity for the M3 subtype in guinea pig ileum (apparent -log KB of 10.31). nih.gov This lower affinity for M2 receptors, which are prevalent in the heart, may contribute to a reduced incidence of tachycardia. nih.gov In cultured human bronchial epithelial cells and lung fibroblasts, this compound was found to suppress elevations in IL-8 production and inhibit fibroblast proliferation induced by cigarette smoke extract or acetylcholine (B1216132). nih.gov Furthermore, in human bronchial epithelial cells, the co-administration of this compound with the β2-agonist indacaterol (B1671819) led to a reduction in the release of acetylcholine and an enhancement of cAMP levels. nih.gov
| Assay Type | Cell/Tissue Preparation | Parameter | Finding | Reference |
|---|---|---|---|---|
| Competition Binding | Human Airway Smooth Muscle Membranes | Ki | 0.5–3.6 nM | nih.gov |
| Functional Antagonism | Rat Atria (M2 Receptor) | Apparent -log KB | 9.09 | nih.gov |
| Functional Antagonism | Guinea Pig Ileum (M3 Receptor) | Apparent -log KB | 10.31 | nih.gov |
| Cytokine Production | Human Bronchial Epithelial Cells | IL-8 Production | Suppressed acetylcholine-induced elevation | nih.gov |
In Vivo Pharmacological Effects in Animal Models
In vivo studies in various animal models have confirmed the pharmacological effects of this compound observed in vitro, particularly its bronchodilator, anti-secretory, and cardiovascular properties.
The bronchodilator efficacy of this compound has been demonstrated in several animal species. In an anesthetized rat model, intratracheally administered this compound provided protection against methacholine-induced bronchoconstriction. This study calculated therapeutic indices against the ED50 for bronchoconstriction, highlighting its efficacy. In guinea pigs, this compound has been shown to prevent acetylcholine-induced bronchoconstriction, with studies following its duration of action for up to 24 hours. nih.gov In a mouse model of cigarette smoke exposure, daily treatment with this compound suppressed lung inflammation, epithelial thickness, and peribronchial collagen deposition, indicating a broader beneficial effect on airway structure and function. nih.gov
This compound is well-documented for its potent anti-secretory effects. It effectively reduces secretions at various parasympathetic sites, including salivary, pharyngeal, tracheal, and bronchial glands. nih.gov This action is achieved by blocking the effects of acetylcholine at muscarinic receptors on these secretory glands. nih.gov In a study involving dogs, a single intramuscular injection of glycopyrrolate resulted in a significant (67.4 ± 15.4%) decrease in aqueous tear production as measured by the Schirmer tear test I within 20 minutes. avma.org Its ability to reduce severe drooling has also been noted. drugbank.com
This compound's effects on cardiac vagal tone have been investigated in preclinical models. It is known to block reflexive vagal cardiac inhibition that can occur during procedures like tracheal intubation. nih.gov Anticholinergics like glycopyrrolate are used to manage bradycardia that is often mediated by the vagus nerve. mspca.org In a comparative study in anesthetized rats, this compound demonstrated a significantly better cardiovascular safety profile than tiotropium (B1237716). At equipotent bronchodilator doses, this compound resulted in substantially lower systemic M2 muscarinic receptor occupancy, which is linked to cardiac effects like bradycardia. The therapeutic indices for hypotension and bradycardia were found to be much greater for this compound (19.5 and 28.5 fold, respectively, at 1 hour) compared to tiotropium (1.5 and 4.2 fold). This is consistent with in vitro findings showing a lower affinity of this compound for M2 receptors. nih.gov
Comparative Preclinical Pharmacodynamics of this compound with Other Anticholinergic Agents
This compound is a muscarinic receptor antagonist that, like other anticholinergic agents, exerts its effects by blocking the action of acetylcholine on muscarinic receptors. nih.gov Preclinical studies have focused on defining its affinity and selectivity for the different muscarinic receptor subtypes (M1-M5), particularly the M2 and M3 receptors, which are crucial in regulating airway smooth muscle tone. The M3 receptor is the primary therapeutic target for bronchodilation, while antagonism of the M2 autoreceptor can potentially counteract the desired bronchodilator effect. researchgate.net
In comparative preclinical studies, this compound demonstrates a unique receptor selectivity profile among long-acting muscarinic antagonists (LAMAs). It is the only anticholinergic agent to date that has shown a higher relative affinity for the M3 receptor compared to the M2 receptor. researchgate.netresearchgate.net While its absolute binding affinity for both M2 and M3 receptors is lower than that of aclidinium (B1254267) and tiotropium, its M3-selectivity is a distinguishing feature. researchgate.netresearchgate.net
An integrated rat model designed to assess pharmacokinetics, pharmacodynamics, and safety provided further insights into the functional consequences of these receptor binding profiles. This in vivo model compared this compound and tiotropium, revealing that at equipotent doses for inhibiting methacholine-induced bronchoconstriction (ED50), there was a significant difference in systemic M2 receptor occupancy. The model predicted substantially higher M2 receptor blockade with tiotropium compared to this compound at their respective ED50 doses. This suggests that this compound's functional selectivity for M3 over M2 receptors observed in vitro translates to a lower engagement of systemic M2 receptors in vivo at therapeutic concentrations for bronchodilation.
Table 1: Comparative Receptor Selectivity Profile of this compound and Other Anticholinergics
| Compound | Receptor Affinity Profile | Key Preclinical Finding |
|---|---|---|
| This compound | Higher relative affinity for M3 vs. M2 receptors. researchgate.netresearchgate.net | Lower systemic M2 receptor occupancy at ED50 doses for bronchoprotection compared to tiotropium in a rat model. |
| Tiotropium | High affinity for both M2 and M3 receptors, with slower dissociation from M3. researchgate.net | Higher systemic M2 receptor occupancy at ED50 doses for bronchoprotection compared to this compound in a rat model. |
| Aclidinium | High affinity for both M2 and M3 receptors. researchgate.net | Absolute binding affinity for M2 and M3 receptors is higher than this compound. researchgate.net |
| Ipratropium | Non-selective antagonist for M1, M2, and M3 receptors. researchgate.net | Dissociates more rapidly from M2 than M3 receptors, similar to other LAMAs. researchgate.net |
The onset and duration of action are critical pharmacodynamic parameters for inhaled bronchodilators. Preclinical models, both in vitro and in vivo, have been used to characterize and compare these properties for this compound against other anticholinergics like the long-acting tiotropium and the short-acting ipratropium.
Studies have indicated a faster onset of action for this compound compared to tiotropium. ijcdas.comnih.gov This rapid onset has been a point of differentiation in its preclinical profile.
Regarding the duration of action, extensive preclinical evaluations have demonstrated that this compound's duration is intermediate between that of ipratropium and tiotropium. nih.gov In studies using isolated guinea-pig trachea and human bronchial tissue, the inhibitory effects of this compound were significantly longer-lasting than those of ipratropium. However, its effects were markedly shorter than those of tiotropium. For instance, in human bronchus preparations, this compound's antimuscarinic effects were no longer present six hours after washout, whereas tiotropium maintained approximately two-thirds of its initial inhibitory activity at the same time point. nih.gov
Table 2: Comparative Duration of Action in Preclinical Models
| Compound | Duration of Action in Guinea-Pig/Human Airways | Key Preclinical Finding |
|---|---|---|
| This compound | Intermediate; longer than ipratropium, but markedly shorter than tiotropium. nih.gov | In isolated human bronchus, inhibitory effects disappear by 6 hours post-washout. nih.gov |
| Tiotropium | Long-acting; effects last up to 24 hours in in vivo models. nih.gov | In isolated human bronchus, retains ~66% of its inhibitory effect at 6 hours post-washout. nih.gov |
| Ipratropium | Short-acting. nih.gov | Effects are significantly shorter than both this compound and tiotropium. nih.gov |
Pharmacokinetic Principles and Preclinical Disposition of Glycopyrronium
Absorption Characteristics in Animal Models and In Vitro Systems
Glycopyrronium exhibits variable absorption characteristics depending on the route of administration and species. In preclinical species, rapid absorption has been observed following inhalational administration. tga.gov.au For instance, after intratracheal administration in rats, this compound was almost completely bioavailable, reaching 96%. tga.gov.au Sustained absorption from the lung was also evident in these studies. tga.gov.au
In contrast, oral absorption of this compound is generally poor. In mice and rats, oral bioavailability was approximately 1%, attributed to limited absorption (around 20% in rats) and significant first-pass metabolism. tga.gov.au Similarly, in humans, oral this compound has low oral bioavailability, with approximately 3% reaching systemic circulation. medicines.org.uk This low oral bioavailability is due to the compound's low lipid solubility. medicines.org.uk Food intake can further impact oral absorption, with a high-fat meal reducing the mean Cmax by about 75% compared to fasting conditions. medicines.org.uk
For inhaled this compound, approximately 90% of systemic exposure is attributed to lung absorption, with the remaining 10% from gastrointestinal absorption of the swallowed fraction. europa.eugeneesmiddeleninformatiebank.nleuropa.eu
Distribution Profile in Preclinical Species
This compound demonstrates rapid and wide tissue distribution following intravenous (IV) or intratracheal administration of radiolabeled drug in preclinical species. tga.gov.au
A crucial characteristic of this compound is its limited ability to penetrate the blood-brain barrier (BBB). europa.euresearchgate.netmedsafe.govt.nztga.gov.augeneesmiddeleninformatiebank.nltga.gov.auservice.gov.uk This is primarily due to its quaternary ammonium (B1175870) structure, which makes it highly polar and restricts its passage across lipid membranes. researchgate.netmedsafe.govt.nz This minimal BBB penetration is a significant advantage, as it limits central nervous system (CNS) side effects that are often associated with other anticholinergic agents, such as atropine (B194438) and scopolamine (B1681570), which are non-polar tertiary amines. researchgate.netmedsafe.govt.nz Preclinical safety pharmacology studies have generally shown no treatment-related effects on the CNS, with the exception of slight and transient pupil dilation. service.gov.uk
This compound exhibits low to moderate plasma protein binding across various species, including mouse, rat, rabbit, dog, and human. tga.gov.au In human plasma, in vitro studies indicate that this compound is 38% to 44% protein bound at concentrations ranging from 1 to 10 ng/mL. drugbank.comeuropa.eunovartis.comgeneesmiddeleninformatiebank.nltga.gov.aumedsinfo.com.au This binding occurs with serum albumin and alpha-1-acid glycoprotein, among other unidentified plasma proteins. drugbank.com Distribution into blood cells is minor. tga.gov.au
Table 1: this compound Plasma Protein Binding
| Species | Protein Binding Range (%) | Concentration Range (ng/mL) | Reference |
| Human | 38-44 | 1-10 | drugbank.comeuropa.eunovartis.comgeneesmiddeleninformatiebank.nltga.gov.aumedsinfo.com.au |
| Mouse | 25-45 | Not specified | tga.gov.au |
| Rat | 25-45 | Not specified | tga.gov.au |
| Rabbit | 25-45 | Not specified | tga.gov.au |
| Dog | 25-45 | Not specified | tga.gov.au |
Biotransformation Pathways and Metabolite Identification
The primary biotransformation pathways for this compound involve hydroxylation and direct hydrolysis. europa.eutga.gov.augeneesmiddeleninformatiebank.nleuropa.eutga.gov.auservice.gov.ukmedsinfo.com.aueuropa.eupom.go.idmedsafe.govt.nz Hydroxylation leads to the formation of various mono- and bis-hydroxylated metabolites. europa.eutga.gov.augeneesmiddeleninformatiebank.nleuropa.eutga.gov.auservice.gov.ukmedsinfo.com.aueuropa.eupom.go.idmedsafe.govt.nz Direct hydrolysis results in the formation of a carboxylic acid derivative, commonly referred to as M9. drugbank.comeuropa.eutga.gov.augeneesmiddeleninformatiebank.nleuropa.eutga.gov.auservice.gov.ukmedsinfo.com.aueuropa.eupom.go.idmedsafe.govt.nz The M9 metabolite is considered inactive. drugbank.com
In vivo, M9 can be formed from the swallowed dose fraction of inhaled this compound bromide, likely through pre-systemic hydrolysis and/or first-pass metabolism. europa.eutga.gov.aumedsinfo.com.aupom.go.id After both inhalation and intravenous administration, only minimal amounts of M9 (≤ 0.5% of the dose) have been found in the urine. tga.gov.aumedsinfo.com.aupom.go.id In humans, glucuronide and/or sulfate (B86663) conjugates of this compound have also been found in urine after repeated inhalation, accounting for approximately 3% of the dose. geneesmiddeleninformatiebank.nleuropa.eutga.gov.aumedsinfo.com.aueuropa.eupom.go.id
Multiple cytochrome P450 (CYP) isoenzymes contribute to the oxidative biotransformation of this compound. geneesmiddeleninformatiebank.nleuropa.eutga.gov.auservice.gov.ukmedsinfo.com.aupom.go.idmedsafe.govt.nz While several CYP enzymes are involved, metabolism was mainly mediated by CYP2D6, with minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4. drugbank.com However, in vitro inhibition studies have shown that this compound bromide has no relevant capacity to inhibit major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4/5. geneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id Similarly, in vitro enzyme induction studies did not indicate a clinically relevant induction by this compound bromide for any of the tested cytochrome P450 isoenzymes. geneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id This suggests that inhibition or induction of this compound metabolism is unlikely to significantly alter systemic drug exposure. europa.eutga.gov.aumedsinfo.com.aumedsafe.govt.nz The hydrolysis to M9 is thought to be catalyzed by members of the cholinesterase family. europa.eutga.gov.aumedsinfo.com.aupom.go.idmedsafe.govt.nz
Table 2: Cytochrome P450 Enzymes and this compound Metabolism
| Enzyme | Role in this compound Metabolism | Capacity for Inhibition by this compound (in vitro) | Capacity for Induction by this compound (in vitro) | Reference |
| CYP2D6 | Main mediator of metabolism | No relevant capacity | No clinically relevant induction | drugbank.comgeneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id |
| CYP1A2 | Minor contributor | No relevant capacity | No clinically relevant induction | drugbank.comgeneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id |
| CYP2B6 | Minor contributor | Not specified | Not specified | drugbank.com |
| CYP2C9 | Minor contributor | No relevant capacity | No clinically relevant induction | drugbank.comgeneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id |
| CYP2C18 | Minor contributor | Not specified | Not specified | drugbank.com |
| CYP2C19 | Minor contributor | No relevant capacity | No clinically relevant induction | drugbank.comgeneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id |
| CYP3A4 | Minor contributor | No relevant capacity (CYP3A4/5) | No clinically relevant induction | drugbank.comgeneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id |
| CYP2A6 | Not specified | No relevant capacity | No clinically relevant induction | geneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id |
| CYP2C8 | Not specified | No relevant capacity | Not specified | geneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id |
| CYP2E1 | Not specified | No relevant capacity | Not specified | geneesmiddeleninformatiebank.nleuropa.eutga.gov.aupom.go.id |
In Vitro Metabolism Consistency Across Species
In vitro metabolism studies of this compound bromide have demonstrated consistent metabolic pathways across various animal species, including mice, rats, minipigs, rabbits, and dogs, as well as humans. tandfonline.comcertara.comuoguelph.cafda.govgeneesmiddeleninformatiebank.nloup.comrmtcnet.comservice.gov.uknih.goveuropa.eutga.gov.auresearchgate.net Notably, no human-specific metabolites have been identified. certara.comuoguelph.carmtcnet.comservice.gov.uknih.govtga.gov.au
The primary metabolic reactions for this compound involve hydroxylation, leading to the formation of mono- and bis-hydroxylated metabolites, and direct hydrolysis, which yields a carboxylic acid derivative known as M9. tandfonline.comcertara.comuoguelph.cafda.govgeneesmiddeleninformatiebank.nlrmtcnet.comservice.gov.uknih.govresearchgate.netfda.gov Multiple cytochrome P450 (CYP) isoenzymes contribute to the oxidative biotransformation of this compound, with CYP2D6 being identified as a quantitatively important or main mediator of this process. uoguelph.cafda.govoup.comrmtcnet.comservice.gov.ukresearchgate.netresearchgate.net The hydrolysis to the M9 metabolite is thought to be catalyzed by enzymes belonging to the cholinesterase family. uoguelph.carmtcnet.com
While metabolic pathways are consistent, quantitative differences in metabolism rates have been observed between species. For instance, human liver microsomes exhibit poor metabolism of this compound compared to liver microsomes from mice, rats, and minipigs. fda.govnih.govresearchgate.net
Table 1: Key Metabolic Pathways and Enzymes for this compound
| Metabolic Pathway | Metabolites Formed | Contributing Enzymes/Mechanism | Species Consistency |
| Hydroxylation | Mono- and Bis-hydroxylated metabolites | Multiple CYP isoenzymes (primarily CYP2D6) uoguelph.cafda.govoup.comrmtcnet.comservice.gov.ukresearchgate.netresearchgate.net | Consistent across animals and humans tandfonline.comcertara.comuoguelph.cafda.govgeneesmiddeleninformatiebank.nloup.comrmtcnet.comservice.gov.uknih.goveuropa.eutga.gov.auresearchgate.net |
| Direct Hydrolysis | Carboxylic acid derivative (M9) tandfonline.comcertara.comuoguelph.cafda.govgeneesmiddeleninformatiebank.nlrmtcnet.comservice.gov.uknih.govresearchgate.netfda.gov | Cholinesterase family members (likely) uoguelph.carmtcnet.com | Consistent across animals and humans tandfonline.comcertara.comuoguelph.cafda.govgeneesmiddeleninformatiebank.nlrmtcnet.comservice.gov.uknih.goveuropa.eutga.gov.auresearchgate.net |
Elimination Mechanisms in Preclinical Studies (e.g., Urinary Excretion)
In preclinical studies, the elimination of systemically available this compound primarily occurs via renal excretion of the unchanged parent drug, accounting for approximately 60% to 70% of its total clearance. certara.comtga.gov.auresearchgate.netresearchgate.net Active tubular secretion plays a role in the renal elimination of this compound. tandfonline.comcertara.comfda.gov
Non-renal clearance processes contribute to about 30% to 40% of the total clearance and are mainly attributed to metabolism and biliary excretion. tandfonline.comcertara.comtga.gov.auresearchgate.netresearchgate.netresearchgate.net Following oral administration in mice, approximately 7.6% of the dose was excreted in urine, while a larger proportion, about 79%, was found in feces. nih.govresearchgate.netresearchgate.net In human studies, after intravenous administration of [3H]-labelled this compound bromide, a mean of 85% of the dose was recovered in urine within 48 hours, with an additional 5% found in bile. tandfonline.com Over 80% of the recovered dose in urine and bile was the unchanged parent drug. researchgate.net While the M9 metabolite is formed, it is found in minimal amounts in urine after intravenous administration. nih.gov
This compound, including its metabolites, has also been shown to be excreted into the milk of lactating rats, reaching concentrations up to 10-fold higher in milk than in the blood of the dam. tandfonline.comfda.gov
In Vitro Plasma Stability and Hydrolysis Rates
This compound undergoes hydrolysis, forming the inactive M9 metabolite. researchgate.net In vitro studies comparing the plasma stability of this compound with other long-acting muscarinic antagonists (LAMAs) such as aclidinium (B1254267) and tiotropium (B1237716) have shown that this compound exhibits slower hydrolysis rates.
For instance, the hydrolysis half-life of this compound in human plasma was reported as 6 hours, significantly longer than that of aclidinium (0.04 hours) and tiotropium (1.6 hours). This slower rate of hydrolysis for this compound may contribute to its sustained action.
This compound has demonstrated considerable stability in spiked human plasma samples. It remained stable for up to 13 months when stored at ≤18°C. Furthermore, stability was confirmed for up to 170 days at –80°C and for up to 48 hours after extraction under 20°C autosampler conditions.
Table 2: In Vitro Plasma Hydrolysis Half-Lives of LAMAs
| Compound | Plasma Hydrolysis Half-Life (hours) | Species (in vitro) | Source |
| This compound | 6 | Human | |
| Aclidinium | 0.04 | Human | |
| Tiotropium | 1.6 | Human |
Population Pharmacokinetic Modeling in Animal Studies
While population pharmacokinetic (PopPK) analyses have been extensively performed in human studies to characterize this compound's pharmacokinetics and identify factors contributing to inter-patient variability (such as body weight and age in COPD patients), detailed population pharmacokinetic modeling specifically in animal studies for this compound is not widely reported in the current literature searches. tandfonline.comfda.gov
Preclinical studies have, however, provided general pharmacokinetic insights in various animal models. For example, in New Zealand White rabbits, non-compartmental pharmacokinetic analysis after intravenous administration of glycopyrrolate (B1671915) showed fast clearance (113 ± 45.55 mL/kg/min), a relatively large volume of distribution (0.92 ± 0.54 L/kg), and a terminal half-life of 2.65 ± 1.09 hours. uoguelph.ca In rats, an integrated pharmacokinetic, pharmacodynamic, and safety model was developed to compare this compound with tiotropium, which included the determination of pharmacokinetic properties, protein plasma binding, and muscarinic receptor binding. This model predicted a significantly lower M2 receptor blockade with this compound compared to tiotropium at equipotent bronchodilator doses, suggesting an improved safety profile in this preclinical model.
Stereochemistry and Structure Activity Relationships Sar of Glycopyrronium
Enantiomeric Composition and Chiral Centers
Glycopyrronium bromide possesses two chiral centers, specifically at the 3-carbon of the pyrrolidinium (B1226570) ring and the 2'-carbon of the cyclopentylhydroxyphenylacetyl group google.com. This results in four possible stereoisomeric forms, which exist as two pairs of diastereomers: (3R,2'R), (3S,2'S) and (3S,2'R), (3R,2'S) google.comgoogle.com.
Commercially available this compound bromide is typically a racemic mixture, meaning it contains a 1:1 ratio of two stereoisomers: the (3S,2R) and (3R,2S) diastereomers tga.gov.autga.gov.aufda.goveuropa.eu. While the United States Pharmacopeia historically listed this compound bromide as racemic, the European Pharmacopoeia specifies that the product consists primarily of the (3S,2'R) and (3R,2'S) enantiomeric pair, with the other pair ((3R,2'R), (3S,2'S)) considered a relevant impurity limited to ≤ 0.1% in the drug substance google.comtga.gov.au.
Stereoselective Receptor Binding and Pharmacological Activity of Isomers
The biological activity of this compound is highly dependent on its stereochemistry, with distinct differences in receptor binding affinity and pharmacological potency observed among its isomers cuni.cz. Muscarinic receptors exhibit stereospecificity, meaning that different enantiomers can interact with these chiral receptors in varying ways ingentaconnect.comresearchgate.netuni-frankfurt.deingentaconnect.com.
Relative Activity and Affinity of (2R)- and (3R)-Enantiomers
Studies have consistently shown that the (3S,2R) enantiomer of this compound (often referred to as the S3,2R or 2R enantiomer in various contexts, particularly when discussing the activity at the 2'-carbon) possesses significantly greater biological activity and receptor affinity compared to the (3R,2S) enantiomer tga.gov.aufda.govtga.gov.au. Specifically, the (3S,2R) enantiomer has been identified as the "eutomer," exhibiting more than 100 times greater affinity for the M3 receptor and 20-90 times greater affinity for other muscarinic receptor subtypes compared to the (3R,2S) enantiomer tga.gov.autga.gov.au.
This stereoselectivity is crucial for its therapeutic action, particularly in conditions like chronic obstructive pulmonary disease (COPD), where M3 receptors in the airways are primarily responsible for bronchoconstriction researchgate.netdrugbank.com. The high affinity of the more active enantiomer for the M3 receptor subtype, with relatively lower affinity for the M2 receptor subtype, is considered particularly advantageous for treating obstructive respiratory diseases, potentially leading to more efficient therapeutic outcomes with reduced side effects google.com.
The following table summarizes the relative activity of this compound enantiomers:
| Enantiomer | Relative Affinity for M3 Receptor | Relative Affinity for Other Muscarinic Subtypes |
| (3S,2R) | >100 times greater tga.gov.autga.gov.au | 20-90 times greater tga.gov.au |
| (3R,2S) | Lower tga.gov.autga.gov.au | Lower tga.gov.au |
Influence of Quaternary Ammonium (B1175870) Structure on Receptor Interaction and Distribution
This compound is a quaternary ammonium compound medsafe.govt.nztga.gov.audrugbank.com. This structural feature plays a critical role in its pharmacological properties, particularly its interaction with receptors and its distribution within the body. Quaternary ammonium compounds are permanently ionized across a wide pH range (e.g., pH 1 to 14 for this compound bromide) due to the positively charged nitrogen atom tga.gov.au.
The presence of a quaternary ammonium group enhances the binding of anticholinergics to muscarinic receptors jove.com. This is because the positively charged nitrogen can interact with an anionic site on the receptor, contributing to potent anticholinergic activity jove.comupums.ac.in. This compound's quaternary structure also contributes to its slow dissociation kinetics from the M3 receptor, which is a key factor in its long duration of action as a bronchodilator fda.govdrugbank.com.
A significant consequence of the quaternary ammonium structure is its limited ability to cross lipid membranes, such as the blood-brain barrier (BBB) medsafe.govt.nzresearchgate.netnih.gov. Unlike tertiary amines like atropine (B194438) or scopolamine (B1681570), which can readily penetrate the BBB and cause central nervous system (CNS) side effects, this compound's high polarity restricts its passage into the CNS medsafe.govt.nzresearchgate.netnih.gov. This characteristic is highly desirable for locally acting anticholinergics, as it minimizes systemic side effects, including those related to CNS activity researchgate.netresearchgate.net. This property is a primary rationale for its use as a preoperative antimuscarinic to reduce secretions, as well as in inhaled formulations for respiratory conditions medsafe.govt.nzresearchgate.net.
Rational Design of this compound Analogues for Targeted Pharmacological Profiles
The understanding of this compound's structure-activity relationships has facilitated the rational design of analogues aimed at achieving specific pharmacological profiles, particularly for localized action and reduced systemic exposure researchgate.netoup.comnih.gov. The goal is often to create "soft drugs" that exert potent local therapeutic effects but are rapidly metabolized into inactive compounds upon systemic absorption lew.ronih.gov.
Soft Drug Design Principles and In Vitro/In Vivo Evaluation of Analogues
Soft drug design is a strategy that integrates metabolism considerations into the drug development process to enhance the therapeutic index nih.gov. For anticholinergics like this compound, this involves designing molecules with a metabolically labile spot, typically an ester linkage, that undergoes predictable and rapid hydrolysis to inactive metabolites after exerting its local therapeutic effect ingentaconnect.comresearchgate.netlew.ronih.gov. This approach aims to minimize systemic side effects by ensuring that any drug reaching the systemic circulation is quickly deactivated researchgate.netnih.gov.
Several this compound analogues have been synthesized and evaluated based on soft drug design principles. For instance, N-substituted glycopyrrolate (B1671915) analogues like SGM and SGE, and their zwitterionic metabolite SGa, have been developed ingentaconnect.comoup.comresearchgate.net. These compounds were designed to be susceptible to facile enzymatic hydrolysis, leading to significantly shorter durations of action compared to this compound while maintaining local activity researchgate.netnih.gov.
In vitro and in vivo evaluations are crucial for assessing these analogues:
In vitro evaluation: Receptor binding studies using cloned human muscarinic receptors (M1-M4 subtypes) are performed to determine affinity (pKi values) and selectivity ingentaconnect.comoup.comresearchgate.netnih.gov. Guinea pig ileum assays (pA2 values) are also used to assess anticholinergic potency ingentaconnect.comresearchgate.netnih.govnih.gov. For example, soft anticholinergics like SG have shown muscarinic subtype selectivity (M3/M2) in receptor binding studies nih.gov.
In vivo evaluation: Animal models are used to assess local activity and systemic effects. For instance, mydriatic activity in rabbit eyes is a common in vivo assay for anticholinergic effects, where a shorter duration of pupil dilation and absence of contralateral pupil dilation indicate local action and minimal systemic absorption ingentaconnect.comresearchgate.netnih.govresearchgate.netnih.gov. Cardiac studies, such as evaluating the protective effect against carbachol-induced bradycardia in rats, are also conducted to assess systemic anticholinergic activity nih.gov. Pharmacokinetic characteristics, including half-lives in plasma and tissue homogenates, are determined to confirm the rapid metabolism and soft nature of the analogues researchgate.netoup.com.
Research has shown that pure 2R isomers of these soft analogues are generally more active than their corresponding isomeric mixtures, further emphasizing the importance of stereospecificity in their design ingentaconnect.comresearchgate.netoup.comresearchgate.netnih.gov. For example, 2R isomers of SGM and SGE were found to be significantly more active than their 2S counterparts (27 to 447 times for SGM isomers and 6 to 4467 times for SGa isomers) researchgate.netnih.gov.
Synthetic Considerations and Impurity Profiling in Research
Chemical Synthesis Methodologies of Glycopyrronium and Analogues
The chemical synthesis of this compound, a quaternary ammonium (B1175870) compound, is a multi-step process that has been refined over time to improve yield, purity, and stereoselectivity. nbinno.comgoogle.com The core structure of this compound features a pyrrolidinium (B1226570) ring and an ester group containing cyclopentyl and phenyl rings. nbinno.com
A foundational and common synthetic pathway begins with the esterification of 1-methyl-3-pyrrolidinol with an acid chloride or ester, such as α-cyclopentylmandeloyl chloride. This reaction forms the ester intermediate, 1-methyl-3-pyrrolidyl α-cyclopentyl mandelate. The synthesis is completed by the quaternization of the tertiary amine in this intermediate. This is typically achieved by reacting the ester with methyl bromide, often in a solvent like dry ethyl acetate (B1210297), which results in the precipitation of this compound Bromide as a crystalline solid. nbinno.comnewdrugapprovals.org The precise route and conditions can be adapted by different manufacturers, which may influence the final product's characteristics. nbinno.com
Research has also focused on stereospecific and stereoselective processes to synthesize particular stereoisomers of this compound with high selectivity and yield. google.com Furthermore, methodologies have been developed for creating analogues, such as this compound fatty acid salts. One approach for synthesizing these analogues involves a salt metathesis reaction, where this compound Bromide is reacted with fatty acid salts of alkali metals. googleapis.com This process often utilizes a bi-phasic system (e.g., water and methyl tetrahydrofuran) to facilitate the exchange reaction and the separation of the desired lipophilic this compound salt from inorganic bromide byproducts. googleapis.com
| Step | Reactants | Process | Product |
|---|---|---|---|
| 1 | 1-methyl-3-pyrrolidinol and Methyl α-cyclopentylmandelate | Esterification | 1-methyl-3-pyrrolidyl α-cyclopentyl mandelate |
| 2 | 1-methyl-3-pyrrolidyl α-cyclopentyl mandelate and Methyl Bromide | Quaternization | This compound Bromide |
Identification and Characterization of Related Impurities and Degradation Products
The impurity profile of this compound is a critical aspect of its research and manufacturing, as impurities can arise from the synthetic process, degradation during storage, or formulation processes. veeprho.com These impurities are categorized and controlled to ensure the quality and consistency of the compound. The primary categories include process-related impurities and degradation products. veeprho.com
Process-Related Impurities: These are substances that originate from the manufacturing process. They include:
Unreacted Starting Materials: Residual precursors from the synthesis, such as derivatives of cyclopentylmandelic acid or 1-methyl-3-pyrrolidinol. veeprho.com
Side Products: Unintended molecules formed during the reaction steps, such as byproducts from the alkylation or quaternization stages. veeprho.com
Residual Solvents: Solvents used during synthesis and purification, such as methanol (B129727), acetone, or ethyl acetate, that are not completely removed. veeprho.com
Degradation Products: These impurities form due to the chemical decomposition of the this compound molecule under various conditions like exposure to moisture, oxygen, or heat. veeprho.com
Hydrolysis Products: The ester linkage in this compound is susceptible to hydrolytic cleavage, which breaks the molecule into cyclopentylmandelic acid and 3-hydroxy-1,1-dimethylpyrrolidinium bromide. veeprho.comingentaconnect.com
Oxidative Degradation: The compound can undergo oxidation, potentially forming N-oxide derivatives. veeprho.com
Isomerization Impurities: Minor positional isomers may also be formed as degradation products. veeprho.com
The identification and characterization of these impurities are accomplished using a suite of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) for residual solvents, Mass Spectrometry (MS) for mass determination, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation. veeprho.com
| Impurity/Degradation Product | Type | Likely Origin |
|---|---|---|
| Cyclopentylmandelic acid | Degradation | Hydrolysis of the ester linkage |
| 3-Hydroxy-1,1-dimethylpyrrolidinium bromide | Degradation | Hydrolysis of the ester linkage |
| N-Oxide Derivatives | Degradation | Oxidation |
| 1-Methylpyrrolidin-3-yl 2-cyclopentylidene-2-phenylacetate | Process-Related | Side product from synthesis |
| Unreacted Pyrrolidinol Derivatives | Process-Related | Incomplete reaction |
Development of Stability-Indicating Analytical Methods for Research Samples
To ensure the accurate quantification of this compound in the presence of its potential impurities and degradation products, stability-indicating analytical methods are developed and validated. These methods are crucial for in-process control, stability studies, and routine analysis of research samples. ingentaconnect.comnih.gov The most common technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). dntb.gov.uanih.govresearchgate.net
The development of a stability-indicating method involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light, as per International Council for Harmonisation (ICH) guidelines. dntb.gov.uanih.govrjptonline.org The goal is to generate the degradation products and then develop a chromatographic method that can effectively separate the intact drug peak from all other peaks, demonstrating specificity. scielo.br
Several such methods have been documented in scientific literature:
UPLC Method: An Ultra-Performance Liquid Chromatography (UPLC) method was developed using a Symmetry C18 column with an isocratic mobile phase of acetonitrile and 1% orthophosphoric acid buffer. Detection was carried out using a photodiode array (PDA) detector. rjptonline.org
Ion-Pair HPLC Method: A specific ion-pair HPLC method was developed for (R,R)-glycopyrronium bromide and its related impurities. This method utilized a base-deactivated Nucleosil column with a mobile phase containing phosphate buffer (pH 2.30) and sodium-1-decanesulfonate as the ion-pairing agent, along with methanol. ingentaconnect.comnih.govresearchgate.net
RP-HPLC Method: A stability-indicating RP-HPLC method was established using a Chromolith High-Resolution RP-18e column. The gradient elution involved a buffer solution (pH 3.0) and a mixture of acetonitrile and water, with detection at 222 nm. dntb.gov.uanih.gov
UFLC Method: A stability-indicating ultra-fast liquid chromatographic (UFLC) method was developed on a C-18 column using a mobile phase of methanol and 10 mM tetra-butyl ammonium hydrogen sulfate (B86663) (TBAHS). scielo.br
Validation of these methods typically includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness to confirm their suitability for their intended purpose. nih.govrjptonline.orgscielo.br
| Technique | Stationary Phase (Column) | Mobile Phase Components | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| UPLC | Symmetry C18 (150mm x 4.6mm, 3.5µm) | Acetonitrile, 1% Orthophosphoric Acid Buffer | 1.0 mL/min | PDA at 255 nm | rjptonline.org |
| Ion-Pair HPLC | Base-deactivated Nucleosil | Phosphate Buffer (pH 2.30), Sodium-1-decanesulfonate, Methanol | 1.0 mL/min | UV | ingentaconnect.comnih.gov |
| RP-HPLC | Chromolith High Resolution RP-18e (100mm x 4.6mm) | Buffer (pH 3.0), Acetonitrile, Water | 0.5 mL/min | UV at 222 nm | dntb.gov.uanih.gov |
| UFLC | C-18 | Methanol, 10 mM Tetra-butyl ammonium hydrogen sulfate (TBAHS) | 1.0 mL/min | UV at 204 nm | scielo.br |
Advanced Research Methodologies and Analytical Techniques for Glycopyrronium Analysis
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a cornerstone of pharmaceutical analysis, and several techniques have been developed and optimized for the separation and quantification of glycopyrronium and its related substances.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the estimation of this compound in bulk and pharmaceutical dosage forms. ajpaonline.com A common approach is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. ajpaonline.com For polar and basic analytes like this compound, which can exhibit poor retention and peak tailing on standard RP columns, ion-pair HPLC is a particularly effective variation. ingentaconnect.com This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral ion pair with the charged analyte, enhancing its retention and improving peak shape. ingentaconnect.comnih.gov
Several studies have detailed the development and validation of ion-pair HPLC methods for the determination of (R,R)-glycopyrronium bromide and its impurities. ingentaconnect.comnih.gov These methods are often designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and synthesis-related impurities. ingentaconnect.com Key parameters such as the choice of stationary phase, mobile phase composition (including pH and the type and concentration of the ion-pairing reagent), and column temperature are optimized to achieve the desired separation. ingentaconnect.comnih.gov For instance, a base-deactivated end-capped stationary phase can mitigate peak tailing associated with polar, basic analytes. ingentaconnect.com
Below is a table summarizing exemplary parameters used in HPLC and Ion-Pair HPLC methods for this compound analysis.
| Parameter | Method 1 (RP-HPLC) | Method 2 (Ion-Pair HPLC) | Method 3 (Ion-Pair HPLC) |
| Stationary Phase | µBondapak C18 (300 x 3.9mm; 10µm) ajpaonline.com | Nucleosil (base deactivated) ingentaconnect.comnih.gov | C18 column nih.gov |
| Mobile Phase | Sodium sulphate buffer, 1N Sulfuric acid, acetonitrile, and methanol (B129727) (1230:6:470:300 v/v/v/v) ajpaonline.com | Phosphate buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) / methanol (35/65; v/v) ingentaconnect.comnih.gov | Acetonitrile and deionized water (60:40 v/v, pH 3.0) containing 0.025% sodium dodecyl sulfate (B86663) nih.gov |
| Flow Rate | 2.3 ml/min ajpaonline.com | 1 ml/min ingentaconnect.comnih.gov | 1.2 ml/min nih.gov |
| Detection | UV at 222 nm ajpaonline.com | Not Specified | UV at 210 nm nih.gov |
| Column Temperature | 30°C ajpaonline.com | 40°C ingentaconnect.comnih.gov | Not Specified |
| Retention Time | 4.2 minutes ajpaonline.com | Not Specified | Not Specified |
| Linearity Range | 20-80 µg/ml ajpaonline.com | Not Specified | 0.09–9.0 µg/mL nih.gov |
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers enhanced separation efficiency, sensitivity, and speed, making it a powerful tool for the quantitative analysis of complex samples. oup.comiipseries.org HPTLC utilizes plates with a smaller particle size of the stationary phase, leading to higher packing density and a smoother surface, which in turn results in more compact spots and improved detection sensitivity. oup.commerckmillipore.com
A validated HPTLC method has been developed for the quantification of R, R-glycopyrronium bromide and its related impurities in both drug substances and drug products. oup.comresearchgate.net This method demonstrates good separation and resolution of this compound from its impurities, allowing for accurate quantification. oup.comresearchgate.net The technique is often used as a stability-indicating assay. oup.com
Key findings from a developed HPTLC method are presented in the table below.
| Parameter | Finding |
| Stationary Phase | HPTLC plates pre-coated with silica (B1680970) gel 60 F254 oup.comresearchgate.net |
| Developing System | Dichloromethane:methanol:formic acid (10:0.5:0.5, v/v/v) oup.comresearchgate.net |
| Detection Wavelength | 220 nm oup.comresearchgate.net |
| Retardation Factor (Rf) Values | This compound: 0.17 ± 0.02, Impurity G: 0.34 ± 0.02, Impurity J: 0.69 ± 0.02 oup.comresearchgate.net |
| Linearity Ranges | This compound: 0.3–10 µ g/spot , Impurities: 0.2–4.0 µ g/spot oup.comresearchgate.net |
| Limit of Detection (LOD) | This compound: 0.1 µ g/spot , Impurities: 0.05 µ g/spot oup.comresearchgate.net |
| Limit of Quantification (LOQ) | This compound: 0.3 µ g/spot , Impurities: 0.2 µ g/spot oup.comresearchgate.net |
Spectrometric Methods
Spectrometric methods are indispensable for the structural elucidation and quantification of this compound, its metabolites, and impurities.
Ultraviolet (UV) spectrometry is a simple, cost-effective, and rapid analytical technique used for the quantitative analysis of drug substances. researchgate.net The principle is based on the measurement of the amount of UV light absorbed by a substance, which is proportional to its concentration. youtube.comyoutube.com UV spectrophotometric methods have been developed for the estimation of this compound in synthetic mixtures, often in combination with other drugs. jocpr.com
One approach involves the use of a difference UV spectrophotometric method. ijpsnonline.com This technique utilizes the principle that this compound exhibits different absorbance maxima in acidic (0.1M HCl) and basic (0.1M NaOH) solutions. By measuring the amplitude between the maxima and minima in the difference spectrum, interferences from excipients can be minimized, and method robustness can be enhanced. ijpsnonline.com
| Method | Wavelengths for Measurement | Linearity Range |
| Absorbance Correction Method | 295 nm (for Formoterol (B127741) Fumarate) and 209 nm (for both drugs) jocpr.com | 2-10 µg/ml for glycopyrrolate (B1671915) jocpr.com |
| Difference UV Spectrophotometry | Maxima at 219 nm and minima at 233 nm in the difference spectrum (0.1M NaOH vs 0.1M HCl) ijpsnonline.com | Not Specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijprajournal.com It is a cornerstone for the identification and characterization of impurities and metabolites, even at very low concentrations. ijprajournal.com
For this compound, LC-MS/MS has been instrumental in stability studies to identify and characterize transformation products (TPs) formed under various stress conditions, such as acid and base hydrolysis. nih.gov The structural elucidation of these TPs is often confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy after isolation by semi-preparative HPLC. nih.govresearchgate.net Furthermore, sensitive LC-MS/MS methods have been developed and validated for the quantitative determination of this compound in biological matrices like human plasma, which is essential for pharmacokinetic studies. nih.gov
The table below summarizes the application of an LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Detail |
| Extraction Method | Solid-phase extraction nih.gov |
| Chromatographic Column | Agilent Pursuit 5PFP nih.gov |
| Mobile Phase | Isocratic mobile phase of 50:50 A:B (A, 10 mm ammonium (B1175870) acetate (B1210297) in 1% formic acid; B, methanol) nih.gov |
| Flow Rate | 0.500 ml/min nih.gov |
| MS Detection Mode | Positive mode nih.gov |
| Monitored Transitions (m/z) | This compound: 318.3 → 116.1, Internal Standard (d3-glycopyrrolate): 321.3 → 119.1 nih.gov |
| Concentration Range | 4.00–2000 pg/ml nih.gov |
| Precision (CV%) | ≤11.1% nih.gov |
| Accuracy (RE%) | -2.5 to 12.8% nih.gov |
In Vitro Bioequivalence and Drug Delivery Research Models
In vitro studies are crucial for assessing the bioequivalence of different this compound formulations and for research into novel drug delivery systems. Bioequivalence studies are often required to demonstrate that a new formulation has the same rate and extent of absorption as a reference product. service.gov.uk While in vivo studies are the gold standard, in vitro dissolution testing can provide valuable insights.
For orally inhaled drug products, in vitro characterization is a key component of demonstrating bioequivalence. This can involve complex experimental setups to simulate the delivery and deposition of the drug in the lungs. The systemic exposure of this compound is influenced by both lung and gastrointestinal absorption. fda.gov Research models have been used to compare the absorption and bioavailability of this compound administered via different inhalation devices, such as a nebulizer versus a dry powder inhaler. nih.gov These studies may also employ techniques like a charcoal blockade to differentiate between pulmonary and gastrointestinal absorption. nih.gov
Furthermore, in vitro studies have been conducted to compare the pharmacological profile of this compound with other long-acting muscarinic antagonists. nih.gov These studies assess parameters such as receptor binding affinity and the kinetics of receptor association and dissociation, which can provide insights into the drug's duration of action. nih.gov For example, the dissociation half-life of this compound at M3 muscarinic receptors has been characterized in vitro and compared to other compounds in its class. nih.gov
In Vitro Dissolution Studies
The in vitro dissolution testing of orally inhaled powders such as this compound is a critical, yet non-standardized, area of pharmaceutical analysis. Unlike oral dosage forms, for which pharmacopoeial methods are well-established, there are no universal regulatory requirements for the dissolution testing of inhaled powders. nih.gov This has led to the development of various bespoke methodologies aimed at simulating the physiological conditions of the lung to predict the in vivo dissolution and subsequent absorption of the drug. nih.govunipr.it
The primary challenge lies in mimicking the lung's environment, particularly the very low volume of physiological fluid available on the epithelial surface. dissolutiontech.com Methodologies must account for the dissolution of the fine particle dose that would typically deposit in the airways. dissolutiontech.com Several apparatus have been adapted or specifically designed for this purpose.
One common approach involves the use of a flow-through cell apparatus , such as the USP Apparatus 4. dissolutiontech.compharmaguideline.com In this setup, the respirable fraction of the this compound powder is first collected on a filter membrane, often after dispersion through an impactor like an Andersen Cascade Impactor (ACI). dissolutiontech.comdissolutiontech.com This membrane is then placed in the flow-through cell, and a dissolution medium is pumped through it at a controlled rate, simulating the dynamic nature of the lung fluid. dissolutiontech.com
Another innovative approach is the modified Transwell system . This method uses inserts with a microporous membrane that provides an air-liquid interface, more closely replicating the airway surface. dissolutiontech.com The this compound powder is deposited onto the membrane, and a small amount of dissolution medium is placed in the basolateral compartment, allowing for the study of drug dissolution and transport across the membrane. dissolutiontech.com Stirring can be incorporated to improve the reproducibility of the process. dissolutiontech.com
The choice of dissolution medium is also a critical factor, with various simulated lung fluids being used to replicate the pH and composition of the airway lining fluid. unipr.itdergipark.org.tr Analytical quantification of the dissolved this compound is typically performed using sensitive chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). ajpaonline.comingentaconnect.com
| Apparatus | Principle of Operation | Key Features |
| Flow-Through Cell (USP 4) | A solvent is pumped through a cell containing the sample on a membrane. | Open or closed systems available; allows for testing under sink conditions; suitable for poorly soluble drugs. pharmaguideline.com |
| Modified Transwell System | A membrane separates the deposited powder from the dissolution medium, creating an air-liquid interface. | Uses low volumes of medium; can be adapted for cell culture models to study transport. dissolutiontech.com |
| Modified Impinger/Impactor | A mesh or screen is introduced into an impinger stage, creating an air-liquid interface with a reservoir of medium. | Allows for particle size-dependent dissolution analysis. dissolutiontech.com |
Computational Fluid Dynamics (CFD) for Lung Deposition Prediction in Research
Computational Fluid Dynamics (CFD) has emerged as a powerful in silico tool for predicting the deposition of inhaled aerosols like this compound within the respiratory tract. pharmaguideline.comnih.gov This technique uses numerical methods to simulate fluid flow and particle transport in complex three-dimensional models of the human airways, which can be patient-specific and derived from medical imaging like CT scans. pharmaguideline.comajpaonline.com
A prominent application of CFD in this area is Functional Respiratory Imaging (FRI) . FRI combines high-resolution computed tomography scans of patient airways with CFD simulations to model the regional deposition of inhaled drugs. nih.govslideshare.net This methodology incorporates drug delivery parameters, such as particle size distribution and inhalation profiles, to generate detailed predictions of where the drug deposits—from the extrathoracic region to the central and peripheral airways. nih.govslideshare.net
Research utilizing CFD modeling for a combination therapy of beclomethasone (B1667900) dipropionate, formoterol fumarate, and this compound bromide (BDP/FF/GB) delivered via a pressurized metered-dose inhaler demonstrated the utility of this approach. nih.govslideshare.net The simulations predicted the total and regional lung deposition in models derived from patients with chronic obstructive pulmonary disease (COPD).
The findings from one such study are summarized below:
| Deposition Parameter | BDP/FF/GB Extrafine Formulation | Finding |
| Total Lung Deposition | 31.0% ± 5.7% (of nominal dose) | The model predicted a high total lung deposition for the extrafine formulation. nih.govslideshare.net |
| Extrathoracic Deposition | 55.1% ± 5.9% (of nominal dose) | A significant portion of the drug was predicted to deposit in the mouth and throat. nih.gov |
| Central:Peripheral Ratio (C:P) | 0.48 ± 0.13 | This low ratio indicated a higher proportion of drug deposition in the small, peripheral airways compared to the large, central airways. nih.govslideshare.net |
These CFD-based predictions provide valuable, non-invasive insights into how different formulations and delivery devices perform across patient populations with varying disease severity, potentially reducing the need for more complex in vivo studies like gamma scintigraphy. pharmaguideline.comresearchgate.net
Physiologically Based Pharmacokinetics (PBPK) Modeling for Drug Absorption and Disposition Research
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govnih.gov These models integrate physicochemical properties of the drug with physiological and anatomical data to simulate the concentration-time profiles of a drug in various tissues and fluids in the body. nih.govscireq.com
For inhaled this compound, PBPK models have been instrumental in understanding its systemic exposure and disposition following lung deposition. nih.gov A key application has been to predict the pharmacokinetics of this compound in specific populations where clinical trials may be challenging to conduct, such as patients with severe renal impairment. nih.govunipr.it Since this compound is primarily eliminated by renal excretion, understanding its behavior in this population is critical.
One study developed a PBPK model for patients with normal renal function and then used it to predict the systemic exposure in patients with varying degrees of renal impairment. The model accurately predicted the plasma concentration-time profiles observed in clinical studies for patients with normal, mild, and moderate renal impairment. nih.govunipr.it
| Renal Function Status | Predicted Increase in AUC vs. Normal Function |
| Mild Impairment | 1.20-fold |
| Moderate Impairment | 1.45-fold |
| Severe Impairment | 1.59-fold |
Data sourced from a PBPK modeling study predicting this compound exposure. nih.govunipr.it
Furthermore, population PK models, which are closely related to PBPK principles, have been used to characterize the lung absorption and disposition of this compound. dissolutiontech.comnih.gov These models have revealed that the absorption of inhaled this compound from the lungs is dominated by a slow-phase absorption process, with a calculated half-life of approximately 3.5 days. dissolutiontech.comnih.gov This slow absorption from the lungs, combined with rapid elimination from the systemic circulation, provides a pharmacokinetic basis for its sustained bronchodilatory effect. dissolutiontech.comnih.gov
Ex Vivo Pharmacological Assay Development and Interaction Analysis
Ex vivo pharmacological assays, utilizing isolated living tissues, serve as a vital bridge between in vitro experiments and in vivo clinical studies. nih.gov For this compound, these assays typically involve the use of human airway tissues obtained from surgical resections to investigate its direct effects on airway smooth muscle tone and to analyze interactions with other bronchodilators.
The development of these assays involves setting up an organ bath system where segments of human bronchi or small airways can be maintained in a viable state under physiological conditions (e.g., temperature, oxygenation). teledynelabs.com The tissue is mounted in the bath, often connected to an isometric force transducer, which measures changes in muscle tension. nih.gov A contractile agent, such as acetylcholine (B1216132) or carbachol, is used to induce a sub-maximal contraction, mimicking a state of bronchoconstriction. teledynelabs.comresearchgate.net The relaxant effect of this compound, alone or in combination with other drugs, is then quantified by measuring the reduction in this induced tone. teledynelabs.com
These assays are crucial for characterizing the potency and duration of action of muscarinic antagonists. For instance, studies have used this model to compare the duration of the antimuscarinic action of this compound to other agents like tiotropium (B1237716) and ipratropium (B1672105) by assessing the residual inhibitory effect after the antagonist has been washed out from the tissue bath. google.com
Synergy Studies Using Models like Bliss Independence Theory
A key application of ex vivo human airway assays is the investigation of pharmacological synergy between two or more drugs. When this compound is combined with a long-acting β2-agonist (LABA) such as indacaterol (B1671819) or formoterol, these studies can determine whether the combined effect is merely additive or truly synergistic. researchgate.netanapharmbioanalytics.com
The Bliss Independence (BI) theory is a widely used mathematical model for this purpose. It assumes that the two drugs act independently through different mechanisms. The expected additive effect (E_exp) is calculated based on the individual effects of each drug (E_A and E_B) using the formula: E_exp = E_A + E_B - (E_A × E_B). researchgate.net If the observed combined effect is significantly greater than the calculated expected effect, the interaction is classified as synergistic.
Several ex vivo studies on human isolated bronchi have applied the Bliss Independence model to the combination of this compound and indacaterol. These studies consistently found a synergistic interaction, particularly at lower, more clinically relevant concentrations. teledynelabs.comresearchgate.net
| Tissue Type | Combination | Key Synergy Finding (vs. Expected Additive Effect) |
| Medium Human Bronchi | This compound + Indacaterol | +32.51% greater relaxation teledynelabs.com |
| Small Human Airways | This compound + Indacaterol | +28.46% greater relaxation teledynelabs.com |
| Medium Human Bronchi (COPD) | Beclomethasone/Formoterol/Glycopyrronium | Very strong synergistic relaxation (Combination Index: 0.042 to 0.96) teledynelabs.com |
| Small Human Airways (COPD) | Beclomethasone/Formoterol/Glycopyrronium | Middle to very strong synergy (Combination Index: 0.018 to 0.310) teledynelabs.com |
These synergy studies provide a mechanistic rationale for the clinical benefits observed with fixed-dose combinations containing this compound, demonstrating that the components work together to produce a greater effect than the sum of their individual actions. teledynelabs.comresearchgate.net
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Research
Pharmacokinetic-Pharmacodynamic (PK-PD) modeling aims to establish a mathematical relationship between the drug's concentration in the body over time (PK) and its observed pharmacological effect (PD). In the preclinical research of inhaled drugs like this compound, this involves correlating its concentration in the lung and plasma with the degree and duration of bronchodilation.
Population pharmacokinetic models, often developed using data from early-phase human studies but applicable in a preclinical research context, are foundational for PK-PD analysis. dissolutiontech.comnih.gov For this compound, these models have been crucial in characterizing its unique lung absorption profile. dissolutiontech.com A key finding from such modeling is that inhaled this compound exhibits a prolonged residence time in the lungs, with slow absorption into the systemic circulation. dissolutiontech.comnih.gov
| Pharmacokinetic Parameter | Value | Implication for Pharmacodynamics |
| Slow-phase Absorption Half-life from Lung | ~3.5 days | This slow absorption process acts as a depot, sustaining local drug concentrations in the lung. dissolutiontech.comnih.gov |
| Fraction of Lung Absorption via Slow Phase | ~79% | The majority of the absorbed dose contributes to the extended duration of action. dissolutiontech.comnih.gov |
| Systemic Elimination | Rapid | Rapid clearance from the bloodstream minimizes systemic exposure and potential side effects. dissolutiontech.comnih.gov |
This pharmacokinetic profile directly informs the pharmacodynamic properties of this compound. The extended intrapulmonary residence and slow absorption are the primary drivers of its sustained bronchodilatory effect, allowing for a prolonged duration of action. dissolutiontech.comnih.gov PK-PD modeling integrates this concentration data with measures of effect (e.g., changes in airway resistance in animal models or FEV1 in clinical studies) to quantify the exposure-response relationship. This allows researchers to simulate the effects of different dosing regimens and predict the onset and duration of the therapeutic effect, providing a scientific basis for dose selection in later-stage development. dissolutiontech.com
Emerging Research Areas and Future Directions in Glycopyrronium Science
Investigation of Synergistic Pharmacological Interactions with Other Agents in Preclinical Models
The investigation of synergistic pharmacological interactions involving glycopyrronium in preclinical models is a significant area of ongoing research, particularly in the context of respiratory diseases. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, can lead to enhanced therapeutic outcomes and potentially allow for lower individual drug doses, thereby reducing the risk of adverse events. nih.gov
Preclinical studies have demonstrated synergistic effects when this compound is combined with long-acting beta2-adrenergic receptor agonists (LABAs). For instance, the combination of this compound with indacaterol (B1671819) has been shown to elicit synergistic action against muscarinic contraction in the airway smooth muscle of guinea pigs. tandfonline.comtandfonline.com This synergistic interaction was evaluated using the Bliss Independence (BI) analysis, a statistical method to assess drug-drug interactions. Findings indicated an additive interaction at lower isoeffective concentrations (EC20) but a significant synergistic relaxant effect at higher isoeffective concentrations (EC30). tandfonline.comtandfonline.com
The following table summarizes key findings on synergistic interactions:
Table 1: Synergistic Interactions of this compound in Preclinical Models
| Combination Agent(s) | Preclinical Model | Observed Interaction (Method) | Reference |
| Indacaterol (LABA) | Guinea pig airway smooth muscle | Synergistic action against muscarinic contraction (Bliss Independence analysis): Additive at EC20, synergistic at EC30. | tandfonline.comtandfonline.com |
| Beclomethasone (B1667900), Formoterol (B127741) | Human isolated bronchi (ex vivo) | Synergistic increase in bronchorelaxation (Bliss Independence & Unified Theory): +37.8% ± 4.8% in histamine-stimulated PS bronchi; +31.3% ± 4.1% in carbachol-stimulated COPD airways, compared to expected additive relaxation. Led to middle to very strong synergistic interaction. | ersnet.org |
Deeper Exploration of Stereoisomeric Effects on Pharmacological Nuances and Design
This compound, also known as glycopyrrolate (B1671915), possesses two chiral centers, which gives rise to four possible stereoisomers. 182.160.97 The commercial product of glycopyrrolate typically contains only the threo isomers, specifically the (S,R)- and (R,S)- forms. 182.160.97 The study of chirality in drug design is paramount due to the potential for stereoselective pharmacokinetics, pharmacodynamics, and receptor binding. 182.160.97
Stereoisomers, while sharing the same chemical constitution, differ in their spatial arrangement, leading to distinct interactions within biological systems. 182.160.97 Consequently, individual enantiomers of a drug can exhibit varying potencies, efficacy, and side effect profiles compared to their racemic mixtures. 182.160.97 Early research, dating back to 1997, has already investigated the activity of stereoisomers of this compound bromide at different muscarinic receptor subtypes, including M1 (rabbit vas deferens), M2 (guinea-pig left atria), and M3 (guinea-pig ileum), utilizing both functional experiments (pA2/pIC50 values) and radioligand binding studies (pKi values). dtic.mil This historical context underscores the long-standing recognition of the importance of stereochemistry in this compound's pharmacological profile.
Q & A
Q. What is the pharmacokinetic profile of inhaled glycopyrronium, and how does it inform dosing regimens?
Inhaled this compound exhibits biphasic lung absorption, with 93.1% of systemic absorption occurring via pulmonary routes and a slow-phase half-life of ~3.5 days, enabling once-daily dosing. Population pharmacokinetic (PK) models integrating plasma concentration-time data from multiple administration routes (e.g., intravenous, oral, inhaled) have quantified lung bioavailability (52.6% of inhaled dose) and systemic clearance . Methodologically, compartmental PK models with first-order absorption and elimination parameters are recommended to simulate lung deposition and optimize dosing intervals.
Q. How does this compound compare to other long-acting muscarinic antagonists (LAMAs) in COPD management?
Network meta-analyses show this compound’s trough FEV1 improvements are comparable to tiotropium (established LAMA) but inferior to LABA/LAMA combinations. However, its rapid onset (15–30 minutes) may benefit patients requiring immediate bronchodilation. Researchers should use randomized crossover trials with spirometry endpoints (e.g., FEV1, FVC) and standardized washout periods to minimize carryover effects .
Q. What methodologies are standard for assessing this compound’s efficacy in hyperhidrosis trials?
Gravimetric sweat production measurement (mg/5 min) and the Hyperhidrosis Disease Severity Scale (HDSS) are primary endpoints. In phase III trials (ATMOS-1/ATMOS-2), pre-specified sensitivity analyses excluded outlier data to validate efficacy. Researchers must standardize environmental conditions (temperature, humidity) during sweat collection and use blinded adjudication for HDSS scoring to reduce bias .
Advanced Research Questions
Q. How can population pharmacokinetic models address discrepancies in this compound bioavailability estimates?
Discrepancies between model-derived (8.2%) and noncompartmental (5%) oral bioavailability estimates arise from inter-study variability in absorption kinetics. To resolve this, researchers should incorporate oral administration data directly into PK models and apply Bayesian estimation to account for inter-individual variability. Cross-validation with radiolabeled studies can further refine bioavailability parameters .
Q. What strategies resolve contradictions in sweat production data across this compound clinical trials?
In ATMOS-1, outlier data from one center skewed results, but sensitivity analysis excluding this center restored statistical significance. Researchers should pre-define criteria for outlier exclusion (e.g., >3 SD from mean) and use mixed-effects models to adjust for site-specific variability. Additionally, combining gravimetric data with patient-reported outcomes (e.g., DLQI) strengthens validity .
Q. How do patient-reported outcomes (PROs) enhance the evaluation of this compound in COPD research?
PROs like the St. George’s Respiratory Questionnaire (SGRQ) and Transition Dyspnea Index (TDI) correlate weakly with FEV1 but better capture treatment impact on quality of life. To integrate PROs, use longitudinal mixed-model repeated measures (MMRM) to analyze changes over time and adjust for baseline severity. Pooled analyses of RCTs (e.g., 23 trials for LABA/LAMA combinations) demonstrate PROs’ utility in detecting clinically meaningful differences .
Q. What are the implications of cardiovascular safety signals in this compound combination therapies?
Meta-analyses of fixed-dose combinations (FDCs) with β2-agonists show increased atrial fibrillation risk (OR 1.24 vs. placebo). Investigators should prioritize active comparator trials (e.g., this compound vs. tiotropium) and use standardized adjudication for cardiovascular adverse events. Holter monitoring and biomarker analysis (e.g., NT-proBNP) in long-term studies can clarify mechanisms .
Q. How can researchers optimize experimental designs for long-term this compound safety monitoring?
Adaptive trial designs with pre-specified interim analyses allow for early termination if safety thresholds are breached. For real-world evidence, leverage registries with propensity score matching to adjust for confounders. Pharmacovigilance studies should apply disproportionality analyses (e.g., reporting odds ratios) in databases like FAERS to detect rare adverse events .
Methodological Considerations
- Data Contradictions : Use sensitivity analyses and stratified randomization to address inter-trial variability.
- PK/PD Integration : Link PK models to pharmacodynamic endpoints (e.g., FEV1) via Emax models to predict dose-response relationships .
- PRO Implementation : Validate PRO instruments in target populations using cognitive debriefing and test-retest reliability assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
